2-(3-ethoxyphenyl)-1H-benzimidazole
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Overview
Description
2-(3-Ethoxyphenyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethoxy group on the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-ethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the ethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Ethoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-1H-benzimidazole
- 2-(4-Ethoxyphenyl)-1H-benzimidazole
- 2-(3-Ethoxyphenyl)-1H-indazole
Uniqueness
2-(3-Ethoxyphenyl)-1H-benzimidazole is unique due to the specific positioning of the ethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-2-18-12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
VUYYQKQCCPTNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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